Naphazoline Nitrate

Catalog No.
S536672
CAS No.
5144-52-5
M.F
C14H14N2.HNO3
C14H15N3O3
M. Wt
273.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphazoline Nitrate

CAS Number

5144-52-5

Product Name

Naphazoline Nitrate

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid

Molecular Formula

C14H14N2.HNO3
C14H15N3O3

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)

InChI Key

ZAHXYMFVNNUHCP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Afazol Grin, AK Con, AK-Con, Albalon, All Clear, Clear Eyes, Colirio Alfa, Hydrochloride, Naphazoline, Idril, Miraclar, Monohydrochloride, Naphazoline, Nafazair, Naphazoline, Naphazoline Hydrochloride, Naphazoline Monohydrochloride, Naphazoline Nitrate, Naphcon, Naphcon forte, Nitrate, Naphazoline, Optazine, Pensa, Vasoconstrictor, Privin, Privine, Proculin, Siozwo, Tele Stulln, Tele-Stulln, Vasoclear, Vasocon, Vasocon Regular, Vasoconstrictor Pensa, VasoNit

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]

The exact mass of the compound Naphazoline nitrate is 273.1113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naphazoline Nitrate is the nitrate salt of naphazoline, an imidazoline derivative recognized for its potent alpha-adrenergic agonist activity. This mechanism makes it an effective topical vasoconstrictor, primarily utilized to reduce swelling and congestion in ophthalmic and nasal formulations. As a raw material, its value is defined by specific physicochemical properties that differentiate it from other salt forms, most notably naphazoline hydrochloride. These differences are critical for formulation development, processability, and final product stability, making the choice of salt form a key procurement decision.

Direct substitution between naphazoline nitrate and its more common hydrochloride analog is unviable in established manufacturing and formulation protocols. The counter-ion (NO₃⁻ vs. Cl⁻) is not an inert component; it fundamentally alters the compound's crystal lattice energy and solvation properties. This results in significant, non-trivial differences in critical procurement-relevant attributes, including aqueous solubility and thermal behavior. Attempting a 1:1 replacement without comprehensive re-evaluation of formulation compatibility, processing parameters (e.g., heating steps), and stability profiles introduces significant risks to product quality, reproducibility, and shelf-life.

Distinct Thermal Profile: Lower Melting Point Compared to Hydrochloride Salt

Naphazoline Nitrate exhibits a significantly lower melting point (167–170 °C) compared to the hydrochloride salt, which melts with decomposition at a much higher temperature of 255–260 °C. This substantial difference of approximately 90 °C is a critical parameter for any manufacturing process involving thermal steps.

Evidence DimensionMelting Point (°C)
Target Compound Data167–170
Comparator Or BaselineNaphazoline Hydrochloride: 255–260 (with decomposition)
Quantified Difference~85–93 °C lower melting point
ConditionsStandard thermal analysis conditions

This makes Naphazoline Nitrate suitable for low-temperature processing or for incorporation into formulations containing other heat-sensitive excipients where the high melting point of the hydrochloride form would be prohibitive.

Differentiated Aqueous Solubility for Specialized Formulation Requirements

According to European and Japanese Pharmacopoeia standards, Naphazoline Nitrate is classified as 'sparingly soluble in water'. This contrasts sharply with Naphazoline Hydrochloride, which is designated as 'freely soluble in water'. This qualitative, yet officially standardized, difference in solubility dictates the choice of solvent systems and formulation strategies.

Evidence DimensionAqueous Solubility (Pharmacopoeial Classification)
Target Compound DataSparingly soluble
Comparator Or BaselineNaphazoline Hydrochloride: Freely soluble
Quantified DifferenceSignificantly lower aqueous solubility class
ConditionsWater at standard temperature

For standard, high-concentration aqueous eye drops, the hydrochloride is often used; however, the nitrate's lower solubility is advantageous for developing non-aqueous formulations, suspensions, or potential controlled-release systems where rapid dissolution is not desired.

Supporting Evidence: Physicochemical Properties Influencing Solid-State Handling

While formulation-specific stability must be tested empirically, fundamental physicochemical data provides strong indicators for raw material selection. The significantly higher melting point of Naphazoline Hydrochloride (~255-260 °C) suggests greater crystal lattice energy compared to Naphazoline Nitrate (167–170 °C). Higher lattice energy often correlates with enhanced solid-state stability and lower hygroscopicity, which are critical factors for long-term storage and handling of the bulk active pharmaceutical ingredient (API).

Evidence DimensionImplied Solid-State Stability (via Melting Point)
Target Compound DataLower melting point (167–170 °C) suggests lower crystal lattice energy
Comparator Or BaselineNaphazoline Hydrochloride: Higher melting point (255–260 °C) suggests higher crystal lattice energy
Quantified DifferenceThe ~90 °C difference in melting point implies a significant disparity in crystal packing and energy, affecting solid-state behavior.
ConditionsSolid-state API, ambient storage conditions

This guides the selection process where bulk powder stability, ease of handling in varied humidity, and predictable physical form are primary procurement concerns.

Formulations Incorporating Heat-Sensitive Excipients

The lower melting point of Naphazoline Nitrate (167–170 °C) enables its use in manufacturing processes that require heating or melting, but at temperatures low enough to preserve the integrity of other heat-labile components, such as certain polymers or preservatives.

Development of Non-Aqueous or Suspension-Based Topical Formulations

Leveraging its 'sparingly soluble' characteristic in water, Naphazoline Nitrate is the indicated choice for formulations based on oily, organic, or other non-aqueous vehicles where the high solubility of the hydrochloride salt would be problematic. It is also suitable for creating stable suspension-based products.

Specialized Synthesis and Purification Intermediate

The unique solubility and thermal profile of the nitrate salt can be exploited in chemical synthesis pathways. It may allow for selective crystallization from specific solvent systems or facilitate purification schemes where the different properties relative to the hydrochloride salt provide a distinct processing advantage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

273.11134135 Da

Monoisotopic Mass

273.11134135 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SC99GR1T5S

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

10061-11-7
5144-52-5

Wikipedia

Naphazoline nitrate

Dates

Last modified: 08-15-2023
1: Marszałł MP, Sroka WD, Balinowska A, Mieszkowski D, Koba M, Kaliszan R. Ionic liquids as mobile phase additives for feasible assay of naphazoline in pharmaceutical formulation by HPTLC-UV-densitometric method. J Chromatogr Sci. 2013 Jul;51(6):560-5. doi: 10.1093/chromsci/bms168. Epub 2012 Oct 16. PubMed PMID: 23076785.
2: Nagane Y, Utsugisawa K, Suzuki S, Masuda M, Shimizu Y, Utsumi H, Uchiyama S, Suzuki N. Topical naphazoline in the treatment of myasthenic blepharoptosis. Muscle Nerve. 2011 Jul;44(1):41-4. doi: 10.1002/mus.22002. Epub 2011 Apr 12. PubMed PMID: 21491460.
3: Di Lorenzo C, Coppola G, La Salvia V, Pierelli F. Nasal decongestant and chronic headache: a case of naphazoline overuse headache? F1000Res. 2013 Nov 11;2:237. doi: 10.12688/f1000research.2-237.v1. eCollection 2013. PubMed PMID: 25110575; PubMed Central PMCID: PMC4111119.
4: Imani-Nabiyyi A, Sorouraddin MH. Determination of naphazoline hydrochloride in biological and pharmaceutical samples by a quantum dot-assisted chemiluminescence system using response-surface methodology. Luminescence. 2014 Dec;29(8):994-1002. doi: 10.1002/bio.2649. Epub 2014 Apr 14. PubMed PMID: 24733642.
5: Ali NW, Hegazy MA, Abdelkawy M, Abdelfatah RM. Report: Simultaneous determination of naphazoline hydrochloride, chlorpheniramine maleate and methylene blue in their ternary mixture. Pak J Pharm Sci. 2013 May;26(3):641-8. PubMed PMID: 23625443.
6: Chocholous P, Satínský D, Solich P. Fast simultaneous spectrophotometric determination of naphazoline nitrate and methylparaben by sequential injection chromatography. Talanta. 2006 Sep 15;70(2):408-13. doi: 10.1016/j.talanta.2006.02.065. Epub 2006 Apr 11. PubMed PMID: 18970784.
7: Pemberton JD, MacIntosh PW, Zeglam A, Fay A. Naphazoline as a confounder in the diagnosis of carotid artery dissection. Ophthal Plast Reconstr Surg. 2015 Mar-Apr;31(2):e33-5. doi: 10.1097/IOP.0000000000000059. PubMed PMID: 24807801.
8: Granier M, Dadure C, Bringuier S, Bonnet-Boyer MC, Ryckwaert Y, Loriaux E, Capdevila X. Intranasal lidocaine plus naphazoline nitrate improves surgical conditions and perioperative analgesia in septorhinoplasty surgery. Can J Anaesth. 2009 Feb;56(2):102-8. doi: 10.1007/s12630-008-9020-7. Epub 2009 Jan 7. PubMed PMID: 19247757.
9: Quan L, He H. Treatment with olopatadine and naphazoline hydrochloride reduces allergic conjunctivitis in mice through alterations in inflammation, NGF and VEGF. Mol Med Rep. 2016 Apr;13(4):3319-25. doi: 10.3892/mmr.2016.4937. Epub 2016 Feb 23. PubMed PMID: 26936233.
10: Hoang VD, Hue NT, Tho NH, Nguyen HM. Simultaneous determination of chloramphenicol, dexamethasone and naphazoline in ternary and quaternary mixtures by RP-HPLC, derivative and wavelet transforms of UV ratio spectra. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 15;139:20-7. doi: 10.1016/j.saa.2014.11.101. Epub 2014 Dec 12. PubMed PMID: 25546493.
11: Iranifam M, Sorouraddin MH. Flow injection chemiluminescence determination of naphazoline hydrochloride in pharmaceuticals. Luminescence. 2014 Feb;29(1):48-51. doi: 10.1002/bio.2500. Epub 2013 Mar 6. PubMed PMID: 23463582.
12: Agha-Mir-Salim P, Stange T, Knipping S, Jahnke V, Berghaus A. [Electron microscopic studies of the rabbit nasal mucosa after short-term application of naphzoline nitrate]. Laryngorhinootologie. 2001 Jul;80(7):389-93. German. PubMed PMID: 11488150.
13: Peralta CM, Silva RA, Fernández LP, Masi AN. Online naphazoline quality control by micellar-enhanced spectrofluorimetry. Luminescence. 2011 Nov-Dec;26(6):689-95. doi: 10.1002/bio.1297. Epub 2011 May 2. PubMed PMID: 21538792.
14: Zhu S, Liu Y. Spectroscopic analyses on interaction of Naphazoline hydrochloride with bovine serum albumin. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Dec;98:142-7. doi: 10.1016/j.saa.2012.08.040. Epub 2012 Aug 23. PubMed PMID: 22995546.
15: Perrin S, Montani D, O'Connell C, Günther S, Girerd B, Savale L, Guignabert C, Sitbon O, Simonneau G, Humbert M, Chaumais MC. Nasal decongestant exposure in patients with pulmonary arterial hypertension: a pilot study. Eur Respir J. 2015 Oct;46(4):1211-4. doi: 10.1183/13993003.00051-2015. Epub 2015 Jul 23. PubMed PMID: 26206880.
16: Vitezić D, Rozmanić V, Franulović J, Ahel V, Matesić D. Naphazoline nasal drops intoxication in children. Arh Hig Rada Toksikol. 1994 Mar;45(1):25-9. PubMed PMID: 8067910.
17: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.
18: Liguori C, Garaci F, Romigi A, Mercuri NB, Marciani MG, Placidi F. Bilateral thalamic stroke due to nasal ephedrine and naphazoline use. Neurol Sci. 2015 Jul;36(7):1285-6. doi: 10.1007/s10072-014-2030-z. Epub 2014 Dec 20. PubMed PMID: 25527367.
19: Santoni G, Medica A, Gratteri P, Furlanetto S, Pinzauti S. High-performance liquid chromatographic determination of benzalkonium and naphazoline or tetrahydrozoline in nasal and ophthalmic solutions. Farmaco. 1994 Nov;40(11):751-4. PubMed PMID: 7530451.
20: Oliveira Tda C, Freitas JM, Munoz RA, Richter EM. A batch injection analysis system with square-wave voltammetric detection for fast and simultaneous determination of naphazoline and zinc. Talanta. 2016 May 15;152:308-13. doi: 10.1016/j.talanta.2016.02.031. Epub 2016 Feb 15. PubMed PMID: 26992525.

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